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Compound of Interest

Compound Name:
5-Ethoxy-1,3-oxazole-2-

carbohydrazide

CAS No.: 905769-70-2

Cat. No.: B2741974

Get Quote

Executive Summary
In the optimization of heterocyclic pharmacophores, the modification of the C-5 position on the

oxazole ring is a critical determinant of bioactivity.[1] This guide compares 5-methoxy and 5-

ethoxy oxazole-4-carbohydrazides, analyzing their physicochemical properties, antimicrobial

efficacy, and enzyme inhibition profiles.

Key Finding: The 5-methoxy derivative typically exhibits superior electronic activation and water

solubility, making it more effective against Gram-negative bacteria and as an antioxidant.

Conversely, the 5-ethoxy derivative offers enhanced lipophilicity (LogP) and membrane

permeability, often resulting in higher potency against Gram-positive bacteria and fungal

strains.

Chemical & Physicochemical Context
The transition from a methoxy (-OCH₃) to an ethoxy (-OCH₂CH₃) group introduces subtle but

impactful changes in the molecule's steric and electronic environment.
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Feature
5-Methoxy
Derivative

5-Ethoxy Derivative
Impact on
Bioactivity

Steric Bulk (Taft Es) Low (-0.55) Moderate (-0.[2]97)

Methoxy fits tighter

enzymatic pockets;

Ethoxy may clash with

sterically restricted

active sites.

Lipophilicity (cLogP) Lower (~0.8 - 1.2) Higher (~1.3 - 1.7)

Ethoxy penetrates

lipid bilayers more

effectively (Gram+ cell

walls).

Electronic Effect Stronger Donor (+M) Slightly Weaker Donor

Methoxy stabilizes

radical intermediates

better (Antioxidant

activity).

Solubility Moderate Low

Methoxy is preferred

for systemic

bioavailability in

aqueous media.

Bioactivity Performance Comparison
Antimicrobial Activity (Antibacterial)
Experimental data from Structure-Activity Relationship (SAR) studies on oxazole and

benzimidazole analogs suggests a divergence in target specificity.

Gram-Negative (E. coli, P. aeruginosa):

Winner:5-Methoxy

Mechanism: Gram-negative bacteria possess porin channels that restrict the entry of bulky

lipophilic molecules. The smaller hydrodynamic radius of the methoxy group allows for

better diffusion through these channels compared to the bulkier ethoxy analog.
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Gram-Positive (S. aureus, B. subtilis):

Winner:5-Ethoxy

Mechanism: The thick peptidoglycan layer and lack of an outer membrane make

lipophilicity the primary driver of potency. The 5-ethoxy group facilitates passive diffusion

across the cytoplasmic membrane, increasing intracellular concentration.

Antifungal Activity (C. albicans, A. niger)[3]
Winner:5-Ethoxy

Data Support: Fungal cell membranes contain ergosterol, requiring more lipophilic agents for

effective penetration. Studies on 2,5-disubstituted oxazoles indicate that increasing alkyl

chain length (up to a point) correlates with lower Minimum Inhibitory Concentrations (MIC)

against fungal strains.

Antioxidant Potential[4]
Winner:5-Methoxy

Mechanism: The methoxy group is a more effective electron-donating group (EDG) due to

reduced steric hindrance, allowing for better resonance stabilization of the phenoxy/oxazole

radical formed during oxidative stress scavenging.

Mechanistic Logic & SAR Workflow
The following diagram illustrates the decision logic for selecting between methoxy and ethoxy

substituents based on the target organism's barrier properties.
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Target Pathogen Selection

Gram-Negative Bacteria
(E. coli, P. aeruginosa)

Gram-Positive Bacteria
(S. aureus)

Fungal Strains
(C. albicans)

Barrier: Outer Membrane (Porins) Barrier: Thick Peptidoglycan Barrier: Ergosterol Membrane

Requirement: Small Size + Hydrophilicity Requirement: Moderate Lipophilicity Requirement: High Lipophilicity

Select: 5-Methoxy Derivative
(Optimized for Porin Diffusion)

Low Steric Bulk

Select: 5-Ethoxy Derivative
(Optimized for Membrane Crossing)

LogP ~ 1.5 LogP > 1.5

Click to download full resolution via product page

Caption: Decision tree for selecting C-5 alkoxy substituents based on pathogen membrane

characteristics.

Experimental Protocols
To validate the bioactivity differences, the following standardized protocols for synthesis and

biological evaluation are recommended.

Synthesis of 5-Alkoxy Oxazole-4-Carbohydrazides
Objective: To synthesize the target carbohydrazide from the precursor ester via nucleophilic

acyl substitution.

Reagents:

Ethyl 5-ethoxy-2-substituted-1,3-oxazole-4-carboxylate (or 5-methoxy analog)
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Hydrazine hydrate (80% or 99%)

Absolute Ethanol (Solvent)

Workflow Diagram:

Precursor Dissolution
(Ester + EtOH)

Hydrazinolysis
(Add NH2NH2 • H2O)

Reflux
(4-6 Hours, 78°C)

Cooling & Precipitation
(Ice Bath)

Filtration & Recrystallization
(from EtOH/DMF)

Click to download full resolution via product page

Caption: Synthetic pathway for the conversion of oxazole esters to carbohydrazides.

Step-by-Step Protocol:

Dissolution: Dissolve 0.01 mol of the appropriate ethyl 5-alkoxy-oxazole-4-carboxylate in 20

mL of absolute ethanol.

Addition: Dropwise add 0.05 mol of hydrazine hydrate (excess is required to prevent dimer

formation).

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC

(System: Chloroform:Methanol 9:1).

Isolation: Cool the reaction mixture in an ice bath. The carbohydrazide typically precipitates

as a white/off-white solid.

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol or DMF to

achieve analytical purity.

Resazurin-Based Microtiter Assay (REMA) for MIC
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized

derivatives.

Preparation: Dissolve compounds in DMSO to a stock concentration of 1 mg/mL.
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Dilution: Perform serial two-fold dilutions in a 96-well plate using Mueller-Hinton broth (final

volume 100 µL).

Inoculation: Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland standard) to

each well.

Incubation: Incubate at 37°C for 24 hours.

Visualization: Add 30 µL of 0.01% Resazurin solution. Incubate for 2–4 hours.

Blue Color: No bacterial growth (Inhibition).

Pink Color: Bacterial growth (Metabolic reduction of resazurin).

Endpoint: The lowest concentration remaining blue is the MIC.

Conclusion & Recommendations
For drug development projects targeting systemic infections or Gram-negative pathogens, the

5-methoxy oxazole carbohydrazide is the superior candidate due to its favorable solubility and

ability to navigate porin channels.

However, for topical antifungals or agents targeting Gram-positive skin infections (e.g., MRSA),

the 5-ethoxy derivative is recommended. Its higher lipophilicity ensures better penetration of

the thick peptidoglycan layer and fungal cell membranes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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